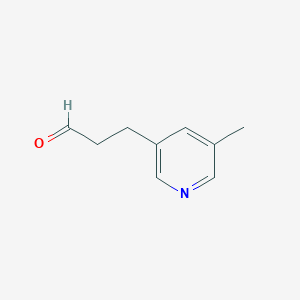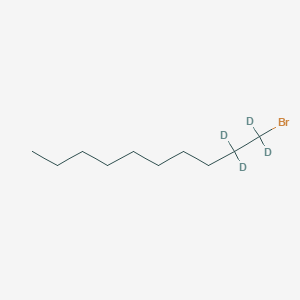
3-(5-Methylpyridin-3-yl)propanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 3-(5-Metilpiridin-3-il)propanal es un compuesto orgánico con la fórmula molecular C9H11NO y un peso molecular de 149,19 g/mol Es un derivado de la piridina, que presenta un grupo propanal unido a la posición 3 de un anillo de 5-metilpiridina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-(5-Metilpiridin-3-il)propanal típicamente implica la reacción de 5-metilpiridina con propanal en condiciones específicas. Un método común es la reacción de condensación, donde la 5-metilpiridina se hace reaccionar con propanal en presencia de un catalizador básico para formar el producto deseado .
Métodos de producción industrial
La producción industrial de 3-(5-Metilpiridin-3-il)propanal puede implicar rutas sintéticas similares pero a una escala mayor. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza del producto. Esto a menudo incluye el uso de sistemas catalíticos avanzados y ambientes de reacción controlados para minimizar los subproductos y maximizar la eficiencia .
Análisis De Reacciones Químicas
Tipos de reacciones
El 3-(5-Metilpiridin-3-il)propanal se somete a diversas reacciones químicas, que incluyen:
Oxidación: El grupo aldehído se puede oxidar para formar el ácido carboxílico correspondiente.
Reducción: El grupo aldehído se puede reducir para formar el alcohol correspondiente.
Sustitución: El grupo metilo en el anillo de piridina puede sufrir reacciones de sustitución electrófila.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores comunes incluyen borohidruro de sodio (NaBH4) e hidruro de litio y aluminio (LiAlH4).
Sustitución: Las reacciones de sustitución electrófila pueden involucrar reactivos como bromo (Br2) o ácido nítrico (HNO3).
Principales productos formados
Oxidación: Ácido 3-(5-Metilpiridin-3-il)propanoico.
Reducción: 3-(5-Metilpiridin-3-il)propanol.
Sustitución: Varios derivados sustituidos dependiendo del electrófilo utilizado.
Aplicaciones Científicas De Investigación
El 3-(5-Metilpiridin-3-il)propanal tiene varias aplicaciones en la investigación científica:
Química: Utilizado como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología: Se estudia por su potencial actividad biológica e interacciones con biomoléculas.
Medicina: Investigado por sus posibles propiedades terapéuticas y como precursor para el desarrollo de fármacos.
Industria: Utilizado en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del 3-(5-Metilpiridin-3-il)propanal implica su interacción con objetivos moleculares y vías específicas. El grupo aldehído puede formar enlaces covalentes con sitios nucleófilos en proteínas y otras biomoléculas, alterando potencialmente su función. Esta interacción puede conducir a varios efectos biológicos, dependiendo de los objetivos y vías específicos involucrados .
Comparación Con Compuestos Similares
Compuestos similares
3-Metilpiridina: Un derivado más simple de la piridina con un grupo metilo en la posición 3.
5-Metilpiridina-3-carboxaldehído: Estructura similar pero con un grupo carboxaldehído en lugar de un grupo propanal.
Singularidad
El 3-(5-Metilpiridin-3-il)propanal es único debido a la presencia de un grupo metilo en el anillo de piridina y un grupo propanal. Esta combinación de grupos funcionales imparte propiedades químicas y reactividad distintas, lo que lo hace valioso para aplicaciones específicas en investigación e industria .
Propiedades
Fórmula molecular |
C9H11NO |
|---|---|
Peso molecular |
149.19 g/mol |
Nombre IUPAC |
3-(5-methylpyridin-3-yl)propanal |
InChI |
InChI=1S/C9H11NO/c1-8-5-9(3-2-4-11)7-10-6-8/h4-7H,2-3H2,1H3 |
Clave InChI |
WJVWPYHTISILNV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CN=C1)CCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(3-Nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12315361.png)
![3-[3-(4-chlorophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B12315366.png)
![3-{4-[1-(Cyclopropylformamido)ethyl]-3-(trifluoromethyl)phenyl}prop-2-enoic acid](/img/structure/B12315378.png)
![2-Fluoro-5-{6-[(oxan-4-yl)amino]imidazo[1,2-b]pyridazin-3-yl}benzonitrile](/img/structure/B12315381.png)

![3-Methyl-2-[(1-methyl-2-oxopyridin-4-yl)formamido]pentanoic acid](/img/structure/B12315394.png)
![4-(2-Methylphenyl)-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione](/img/structure/B12315400.png)
![1-[2-[[2-[2-[[2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoylamino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12315401.png)


![2-[(1-Carboxyethyl)amino]-4-phenylbutanoic acid](/img/structure/B12315426.png)
![2-[2-(Difluoromethoxy)phenyl]ethan-1-ol](/img/structure/B12315427.png)

